3-Iodobenzoic acid

Description

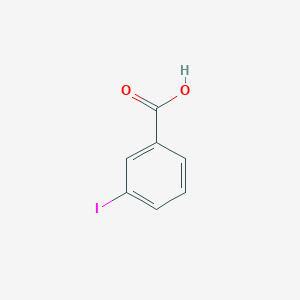

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBWBCRPWVKFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2532-18-5 (hydrochloride salt) | |

| Record name | 3-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060682 | |

| Record name | Benzoic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-51-9 | |

| Record name | 3-Iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-IODOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ZCP9G95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Iodobenzoic Acid: A Comprehensive Technical Guide

CAS Number: 618-51-9

This technical guide provides an in-depth overview of 3-Iodobenzoic acid, a versatile halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in biological pathways.

Core Properties of this compound

This compound is a white to beige crystalline powder.[1] Its core structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and an iodine atom at the meta position. This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 618-51-9 | [1][2] |

| Molecular Formula | C₇H₅IO₂ | [2] |

| Molecular Weight | 248.02 g/mol | [2] |

| Melting Point | 185-189 °C | [3] |

| Boiling Point | Data not readily available | [3] |

| Density | 2.18 g/mL | [2] |

| pKa | Approximately 3.86 | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol.[1] | [1] |

| Appearance | White to beige crystalline powder | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a common application of this compound are provided below. These protocols are based on established literature procedures.

Synthesis of this compound via Diazotization of 3-Aminobenzoic Acid

This protocol describes the synthesis of this compound from 3-aminobenzoic acid through a Sandmeyer-type reaction.

Materials:

-

3-Aminobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Ice

-

Deionized water

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 3-aminobenzoic acid in a dilute solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

-

After the addition is complete, gently warm the reaction mixture to room temperature and then heat to approximately 50 °C until the evolution of nitrogen ceases.

-

Cool the mixture and collect the crude this compound by vacuum filtration.

-

Wash the crude product with cold water, followed by a dilute solution of sodium thiosulfate to remove any unreacted iodine, and finally with cold water again.

-

The crude product can be purified by recrystallization.

Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Aqueous acetone (B3395972) or ethanol

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot aqueous acetone or ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This protocol outlines a typical Suzuki-Miyaura reaction to form a biaryl compound using this compound as the aryl halide.

Materials:

-

This compound

-

An arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the solvent to the flask.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic building block, its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors. A notable area of research is the development of aldose reductase inhibitors for the potential treatment of diabetic complications.

The Polyol Pathway and Aldose Reductase Inhibition

Under normoglycemic conditions, most cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which reduces glucose to sorbitol. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.

The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors, which can be synthesized from precursors like this compound, block the first step of this pathway, thereby preventing the accumulation of sorbitol and its detrimental effects.

Caption: The Polyol Pathway and the mechanism of action for an aldose reductase inhibitor.

Experimental Workflow for Synthesis and Coupling

The following diagram illustrates a typical experimental workflow from the synthesis of this compound to its use in a Suzuki-Miyaura cross-coupling reaction to generate a novel biaryl compound for further study.

Caption: A generalized workflow for the synthesis and subsequent Suzuki coupling of this compound.

References

physical and chemical properties of 3-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-iodobenzoic acid (CAS No. 618-51-9). It includes detailed experimental protocols for its synthesis and purification, and explores its applications as a key intermediate in organic synthesis, particularly within the pharmaceutical industry.

Core Properties and Data

This compound is a white to off-white crystalline powder.[1] It is a halogenated derivative of benzoic acid, featuring an iodine atom at the meta position of the benzene (B151609) ring relative to the carboxylic acid group. This substitution pattern significantly influences the molecule's reactivity, making it a versatile building block in synthetic chemistry.

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 618-51-9 | [3] |

| Molecular Formula | C₇H₅IO₂ | [3] |

| Molecular Weight | 248.02 g/mol | [2] |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 185-187 °C | [3] |

| Boiling Point | Not Applicable (decomposes) | |

| Density | 2.18 g/mL | [3] |

| pKa (at 25°C) | 3.8 | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol. | [4] |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectrum Type | Solvent / Method | Characteristic Peaks / Shifts (ppm or cm⁻¹) | Source(s) |

| ¹H NMR | DMSO-d₆ | ~13.3 (s, 1H, -COOH), 8.26 (t, 1H, Ar-H), 8.01 (d, 1H, Ar-H), 7.97 (d, 1H, Ar-H), 7.33 (t, 1H, Ar-H) | [5] |

| ¹³C NMR | Polysol | 166.8 (C=O), 144.8, 141.6, 133.0, 130.7, 122.7, 94.0 (C-I) | [6][7] |

| Infrared (IR) | KBr Pellet | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1300 cm⁻¹ (C-O stretch) | [8] |

| Mass Spec. (MS) | 75 eV | m/z 248 (M⁺), 231, 203, 121, 93, 76, 65, 50 | [5] |

Chemical Reactivity and Applications

The chemical utility of this compound is dominated by its two functional groups: the carboxylic acid and the carbon-iodine bond.

-

Carboxylic Acid Group : This group undergoes standard reactions such as esterification, amidation, and conversion to an acyl chloride. It imparts acidic properties to the molecule.

-

Carbon-Iodine Bond : The iodine atom is an excellent leaving group, making the C-I bond a prime site for transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its role in constructing complex molecular scaffolds.[9]

Due to this versatile reactivity, this compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and dyes.[9] It is frequently employed in reactions such as:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Ullmann Condensation

These reactions allow for the precise introduction of various substituents onto the aromatic ring, a key strategy in drug design and development.[9]

Caption: Logical diagram of this compound's reactivity and applications.

Experimental Protocols

The following sections provide detailed methodologies for the laboratory synthesis and purification of this compound.

Synthesis via Diazotization of 3-Aminobenzoic Acid

This is a standard and reliable method for preparing this compound. The process involves converting the amino group of 3-aminobenzoic acid into a diazonium salt, which is subsequently displaced by iodide.[1][10]

Materials and Equipment:

-

3-aminobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Ice

-

Beakers, Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

pH paper

Procedure:

-

Diazonium Salt Formation:

-

In a 500 mL beaker, dissolve 13.7 g (0.1 mol) of 3-aminobenzoic acid in a solution of 20 mL concentrated H₂SO₄ and 100 mL of water, warming gently if necessary.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring. The hydrochloride salt of the amine may precipitate.

-

Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting mixture for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

-

-

Iodide Displacement (Sandmeyer-type Reaction):

-

In a separate 1 L beaker, dissolve 25 g (0.15 mol) of potassium iodide in 50 mL of water.

-

Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution.

-

Effervescence (release of N₂ gas) will occur. Control the rate of addition to keep the reaction from foaming over.

-

After the addition is complete, gently warm the mixture on a steam bath to about 60-70 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Isolation and Workup:

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate as a dark solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water.

-

To remove excess iodine, create a slurry of the crude product in a dilute solution of sodium thiosulfate. Stir until the dark color of iodine disappears.

-

Filter the solid again, wash thoroughly with cold water, and press as dry as possible.

-

Caption: Experimental workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is performed to purify the crude product, removing unreacted starting materials and side products. An ethanol (B145695)/water mixture is a common and effective solvent system.[1]

Materials and Equipment:

-

Crude this compound

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Glass stirring rod

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Keep the solution warm on a hot plate.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating it is saturated.

-

If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water (approx. 50:50) to remove any remaining soluble impurities.

-

Allow the crystals to dry completely on the filter paper or in a desiccator. The final product should be a white or off-white crystalline solid.

-

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound is light-sensitive and should be stored in a tightly closed container in a cool, dry, dark place.[4]

This document is intended for informational purposes for qualified professionals and is not a substitute for a thorough risk assessment prior to any laboratory work.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | 618-51-9 [chemicalbook.com]

- 5. This compound(618-51-9) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. This compound(618-51-9) IR Spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility of 3-Iodobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoic acid (CAS No. 618-51-9), a substituted aromatic carboxylic acid, serves as a crucial building block in organic synthesis and is of significant interest in the development of novel pharmaceutical compounds. Its utility in these fields is profoundly influenced by its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation approaches. This technical guide provides a comprehensive overview of the solubility of this compound, detailing qualitative solubility across a range of common organic solvents and outlining established experimental protocols for quantitative solubility determination.

Qualitative Solubility Profile

Based on available literature, this compound exhibits a distinct solubility profile characterized by its miscibility in several common organic solvents and its insolubility in water. This behavior is primarily governed by the interplay of its three main structural features: the aromatic phenyl ring, the polar carboxylic acid group, and the large, polarizable iodine atom.

A summary of the qualitative solubility of this compound is presented below:

| Solvent Class | Specific Solvents | Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1][2] |

| Halogenated Solvents | Chloroform (B151607) | Soluble[1][2][3] |

| Ethers | Diethyl Ether | Soluble[1][3] |

| Aromatic Hydrocarbons | Benzene | Soluble[3] |

| Aqueous Solvents | Water | Insoluble[1][2][3] |

The solubility in polar protic solvents like alcohols can be attributed to hydrogen bonding interactions with the carboxylic acid group. In less polar solvents such as chloroform and benzene, dispersion forces and dipole-dipole interactions with the iodinated aromatic ring likely play a more significant role in the dissolution process. The insolubility in water is a consequence of the hydrophobic nature of the iodinated phenyl ring, which dominates over the hydrophilic character of the carboxylic acid moiety.

Experimental Protocols for Solubility Determination

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Saturation: An excess amount of this compound is added to the organic solvent of interest in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can be facilitated by using a mechanical shaker or a magnetic stirrer in a thermostatically controlled bath.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration or centrifugation, ensuring that the temperature is maintained during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured volume or weight of the clear, saturated supernatant is transferred to a pre-weighed container.

-

Drying and Weighing: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the solid residue is obtained.

-

Calculation: The solubility is then calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Isothermal Saturation Method followed by Spectroscopic or Chromatographic Analysis

This method offers an alternative to the gravimetric approach and can be particularly useful for high-throughput screening or when dealing with smaller sample sizes.

Methodology:

-

Saturation and Equilibration: Similar to the gravimetric method, a saturated solution is prepared by equilibrating an excess of this compound in the chosen solvent at a constant temperature.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Dilution: A known aliquot of the saturated supernatant is carefully diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted solution is determined using a calibrated analytical technique:

-

UV-Vis Spectroscopy: If this compound exhibits a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and specific method for quantifying the concentration of this compound. A calibration curve is generated using standards of known concentrations.

-

-

Calculation: The original solubility in the saturated solution is calculated by taking into account the dilution factor.

References

synthesis of 3-Iodobenzoic acid from 3-aminobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-iodobenzoic acid from 3-aminobenzoic acid. The primary method described is the diazotization of the precursor followed by a Sandmeyer-type reaction with potassium iodide. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, a summary of quantitative data, and illustrations of the reaction mechanism and experimental workflow.

Overview of the Synthesis

The conversion of 3-aminobenzoic acid to this compound is a well-established synthetic route in organic chemistry. The process involves two key steps:

-

Diazotization: The primary amine group of 3-aminobenzoic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid. This reaction is conducted at low temperatures (0-10°C) to ensure the stability of the diazonium salt.

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the substitution with the iodide ion to form the final product, this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported procedures for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzoic Acid | - |

| Reagents | Sodium Nitrite, Sulfuric Acid, Potassium Iodide | [1] |

| Reaction Temperature | 0-10°C (Diazotization) | [1] |

| Reaction Time | Boiling for 12 minutes (Iodination) | [1] |

| Reported Yield | Not specified in detail | [1] |

| Melting Point | 185-189°C | [2] |

| Purification Method | Recrystallization from water and ethanol | [1] |

Detailed Experimental Protocol

This protocol is a composite of established procedures, designed to provide a clear and reproducible method for the synthesis of this compound.

Materials and Equipment:

-

3-Aminobenzoic acid

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Potassium iodide

-

Sodium thiosulfate (B1220275)

-

Deionized water

-

Ethanol

-

Ice

-

Beakers and Erlenmeyer flasks

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Buchner funnel and filter paper

-

Heating mantle or water bath

-

Thermometer

-

pH paper or meter

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a suitable reactor or beaker, add 3-aminobenzoic acid and a dilute solution of sulfuric acid.

-

Cool the mixture to 0-10°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 10°C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring for a short period to ensure the completion of the diazotization reaction.

-

-

Iodination Reaction:

-

Filter the cold diazonium salt solution to remove any impurities.

-

To the filtrate, add a solution of potassium iodide with vigorous stirring.

-

After the addition is complete, gently heat the reaction mixture to boiling for approximately 12 minutes, or until the evolution of nitrogen gas ceases.[1]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Further wash the product with cold water.

-

For purification, recrystallize the crude this compound from a mixture of water and ethanol.[1]

-

Dry the purified crystals to obtain the final product.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Melting Point: The melting point should be in the range of 185-189°C.[2]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C-I stretching.

-

Visualizing the Process

Reaction Pathway:

The following diagram illustrates the chemical transformation from 3-aminobenzoic acid to this compound.

Caption: Chemical transformation from 3-aminobenzoic acid to this compound.

Experimental Workflow:

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism:

The reaction of the aryl diazonium salt with iodide is a variation of the Sandmeyer reaction and is believed to proceed through a radical mechanism.

Caption: Proposed radical mechanism for the iodination of the diazonium salt.

References

An In-depth Technical Guide to the Safe Handling of 3-Iodobenzoic Acid

This guide provides comprehensive safety data and handling precautions for 3-Iodobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's hazards and the necessary safety measures.

Chemical Identification and Properties

This compound (CAS No: 618-51-9) is an aromatic carboxylic acid.[1] It presents as a white to beige powder.[1] While it is soluble in alcohol and ether, it is insoluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5IO2 | [2] |

| Molecular Weight | 248.02 g/mol | [2] |

| Melting Point | 185-187 °C | [3] |

| CAS Number | 618-51-9 | [4][5] |

| EC Number | 210-555-2 | [5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are skin, eye, and respiratory irritation.[1][4]

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

The signal word associated with these hazards is "Warning".[2][4]

Table 3: Hazard Statements (H-Statements)

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Caption: GHS hazard classification for this compound.

Precautionary Measures and Safe Handling

Strict adherence to precautionary measures is crucial when handling this compound to minimize exposure and ensure a safe working environment.

Table 4: Precautionary Statements (P-Statements)

| Code | Prevention | Response | Storage | Disposal |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] | P302+P352: IF ON SKIN: Wash with plenty of water.[7] | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | P501: Dispose of contents/container to an approved waste disposal plant. |

| P264 | Wash skin thoroughly after handling.[4][7] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | P405: Store locked up.[5] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][7] | P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7] | ||

| P332+P313: If skin irritation occurs: Get medical advice/attention.[7] | ||||

| P337+P313: If eye irritation persists: Get medical advice/attention.[7] | ||||

| P362+P364: Take off contaminated clothing and wash it before reuse.[7] |

Ensure adequate ventilation in the handling area.[4] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]

-

Eye/Face Protection: Wear tightly fitting safety goggles.[6]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated.[8]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 5: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[4][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper containment.

Avoid dust formation and contact with the substance.[6] Use personal protective equipment, including gloves and safety goggles.[6] Ensure adequate ventilation and evacuate personnel to safe areas.[6]

Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains, as it should not be released into the environment.[4][6]

Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[4]

Caption: Workflow for handling a this compound spill.

Storage and Stability

Store the container tightly closed in a dry, cool, and well-ventilated place.[6] It is sensitive to light.[1] Incompatible materials include strong oxidizing agents.[4]

Toxicological Information

While comprehensive toxicological data for this compound is not widely available, the primary known effects are irritation to the skin, eyes, and respiratory system.[1][4] The toxicological properties have not been fully investigated.[4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Disposal must be in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] Do not empty into drains.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 618-51-9 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Commercial Suppliers of High-Purity 3-Iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity 3-Iodobenzoic acid (CAS No. 618-51-9), a critical starting material and intermediate in pharmaceutical research and organic synthesis. This document details commercially available purity levels, provides a representative experimental protocol for its application in the synthesis of a kinase inhibitor, and illustrates a relevant biological signaling pathway.

High-Purity this compound: Commercial Availability

A variety of chemical suppliers offer this compound at different purity grades. For applications in drug development and other sensitive research areas, high-purity grades are essential to ensure reproducibility and minimize the introduction of impurities that could affect experimental outcomes. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Product Number | Purity | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | HY-Y0931 | 99.68% (LCMS)[1] | White to off-white solid[1] | C₇H₅IO₂ | 248.019[1] |

| Sigma-Aldrich | 138584 | 98% | - | IC₆H₄CO₂H | 248.02 |

| Advent Chembio | 91585 | 98%[2] | - | C₇H₅IO₂ | 248.02[2] |

| ChemScene | CS-0060337 | 99.21% (HPLC) (for 4-Hydroxy-3-iodobenzoic acid)[3] | White to off-white solid[3] | C₇H₅IO₃ | 264.02[3] |

| BLD Pharm | BD00946232 | - | - | - | - |

Key Applications in Drug Discovery and Development

High-purity this compound is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules. A significant application of this compound is in the development of kinase inhibitors, which are a major class of targeted therapeutics.

One such application is in the synthesis of inhibitors for Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[5][6] The iodinated aromatic ring of this compound provides a reactive handle for the introduction of various substituents to explore the structure-activity relationships of potential drug candidates.

Experimental Protocols: Synthesis of a 3-(Pyridin-4-yl)benzoic Acid Derivative as a Potential GSK-3β Inhibitor Precursor

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction between this compound and a pyridylboronic acid, a common step in the synthesis of GSK-3β inhibitor scaffolds.

Objective: To synthesize 3-(pyridin-4-yl)benzoic acid.

Materials:

-

This compound (high-purity)

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in a small amount of dioxane.

-

Add the catalyst solution to the reaction mixture.

-

The reaction mixture is heated to reflux (approximately 100 °C) and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the dioxane is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is diluted with water and washed with ethyl acetate to remove non-polar impurities.

-

The aqueous layer is then acidified to a pH of approximately 4-5 with hydrochloric acid, resulting in the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude 3-(pyridin-4-yl)benzoic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Signaling Pathway: GSK-3β in Alzheimer's Disease

The inhibition of GSK-3β is a key therapeutic strategy for Alzheimer's disease. GSK-3β is known to hyperphosphorylate the tau protein, a microtubule-associated protein. Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), one of the pathological hallmarks of Alzheimer's disease. By inhibiting GSK-3β, the phosphorylation of tau can be reduced, potentially preventing the formation of NFTs and the subsequent neuronal dysfunction and cell death.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. | Advent [adventchembio.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 618-51-9|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Complex Synthesis: A Technical Guide to 3-Iodobenzoic Acid

Introduction: In the landscape of modern organic chemistry, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules that drive innovations in pharmaceuticals, materials science, and agrochemicals. Among the vast toolkit available to synthetic chemists, 3-Iodobenzoic acid (m-iodobenzoic acid) has emerged as a particularly versatile and powerful building block. Its structure, featuring a carboxylic acid group and an iodine atom on a benzene (B151609) ring, provides two distinct and reactive handles for a wide array of chemical transformations. This technical guide offers an in-depth exploration of the foundational applications of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers and drug development professionals in leveraging this crucial synthetic intermediate.

Core Applications in Organic Synthesis

This compound's utility stems primarily from the reactivity of its carbon-iodine bond, which is susceptible to participation in numerous transition metal-catalyzed cross-coupling reactions.[1] The iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[2] Concurrently, the carboxylic acid moiety offers a site for derivatization, such as amidation and esterification, further expanding its synthetic potential.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of this compound is its role as a key substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of biaryl compounds and other complex molecular architectures.[3][4]

a) Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid. It is widely used in the synthesis of pharmaceuticals and advanced materials.[3][4] The reaction generally proceeds under mild conditions with high functional group tolerance.[2]

Experimental Protocol: Synthesis of 3-phenylbenzoic acid

A detailed protocol for the Suzuki-Miyaura coupling of this compound with benzeneboronic acid is as follows:

-

Apparatus Setup: A 50 mL two-neck flask is equipped with a magnetic stir bar, a bubble counter, and an adapter connected to a nitrogen line.

-

Reagent Preparation: A solution of sodium hydroxide (B78521) (320 mg, 8.00 mmol) in 8 mL of water is prepared in the reaction flask.

-

Reactant Addition: While stirring at room temperature under a nitrogen atmosphere, this compound (496 mg, 2.00 mmol) is added, followed by benzeneboronic acid (268 mg, 2.20 mmol) and palladium(II) chloride (3.54 mg, 0.020 mmol).

-

Reaction: The mixture is stirred for an additional ten minutes.

-

Work-up: The reaction mixture is filtered, and the filtrate is diluted with 100 mL of water and then acidified with concentrated hydrochloric acid. The resulting precipitate is filtered and dissolved in approximately 30 mL of tert-butyl methyl ether. The ether solution is then filtered over silica (B1680970) gel, washed with water in a separating funnel, and dried over sodium sulfate.

-

Isolation: After filtering off the drying agent, the solvent is evaporated using a rotary evaporator to yield the crystalline product.

This procedure typically results in a high yield of 3-phenylbenzoic acid (e.g., 353 mg, 89% yield).

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

b) Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis.[6]

Experimental Workflow for Heck Reaction

Caption: Generalized workflow for the Heck reaction involving this compound.

c) Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl alkyne.[7] This method is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important motifs in pharmaceuticals and materials science.[8]

Experimental Protocol: General Sonogashira Coupling of an Aryl Iodide

-

Inert Atmosphere: A two-neck round-bottom flask containing a magnetic stir bar is dried and filled with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Addition: The aryl iodide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (0.04 mmol) are added to the flask.

-

Solvent and Base: Anhydrous solvent (e.g., THF, 5 mL) and an anhydrous amine base (e.g., triethylamine, 5 mL) are added via syringe.

-

Alkyne Addition: The terminal alkyne (1.2 mmol) is slowly added to the stirring mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography until the starting aryl iodide is consumed.

-

Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

Quantitative Data for Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | PdCl₂ | NaOH | Water | Room Temp | 89 |

| Suzuki-Miyaura | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 25 | 98 |

| Heck | Cyclohexene | Pd(II) on Al₂O₃ | - | DMF | - | up to 81 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | High (typical) |

Precursor to Hypervalent Iodine Reagents

This compound can serve as a precursor for the synthesis of hypervalent iodine reagents.[9] These compounds, where the iodine atom has a formal oxidation state higher than +1, are powerful and environmentally benign oxidizing agents. For example, 2-iodoxybenzoic acid (IBX), derived from 2-iodobenzoic acid, is a well-known selective oxidant.[9] Recyclable hypervalent iodine reagents have been developed from this compound derivatives, enhancing their utility in sustainable chemistry.

Synthetic Pathway to Hypervalent Iodine Reagents

Caption: Synthetic pathway from this compound to hypervalent iodine reagents.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a vast array of complex molecular structures.[4] Its reliability in palladium-catalyzed cross-coupling reactions and its role as a precursor to valuable oxidizing agents make it an indispensable tool for researchers in both academic and industrial settings. The detailed protocols and workflows provided in this guide aim to facilitate the effective application of this compound in the development of novel pharmaceuticals and functional materials, underscoring its continued importance in advancing chemical synthesis.

References

- 1. scielo.br [scielo.br]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 3-Iodobenzoic Acid: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-iodobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the compound's structural characterization through spectroscopic methods.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, summarized in tabular format for clarity and comparative ease.

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring, and a signal for the acidic proton of the carboxylic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| ~8.38 | singlet | H-2 | CDCl₃ |

| ~8.12 | doublet | H-6 | CDCl₃ |

| ~7.86 | doublet | H-4 | CDCl₃ |

| ~7.34-7.69 | multiplet | H-5 | CDCl₃ |

| ~10.20 | broad singlet | COOH | CDCl₃ |

Note: The specific chemical shifts can vary slightly depending on the solvent and the concentration.

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound shows distinct signals for each of the seven carbon atoms.[1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~172.22 | C=O | CDCl₃ |

| ~141.62 | C-3 | CDCl₃ |

| ~139.91 | C-1 | CDCl₃ |

| ~132.42 | C-5 | CDCl₃ |

| ~129.82 | C-6 | CDCl₃ |

| ~128.98 | C-4 | CDCl₃ |

| ~127.16 | C-2 | CDCl₃ |

Note: The assignments are based on computational predictions and comparison with similar structures.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, as well as bands related to the aromatic ring.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1675 | Strong | C=O stretch (carboxylic acid) |

| 1450-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~950 | Medium | O-H bend (out-of-plane) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of solid samples like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 2-5 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrumentation : The data presented was obtained using a 400 MHz NMR spectrometer.[4]

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

2.2. Infrared (IR) Spectroscopy

Two common methods for preparing solid samples for IR analysis are the KBr pellet and Attenuated Total Reflectance (ATR) techniques.

2.2.1. Potassium Bromide (KBr) Pellet Method

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

2.2.2. Attenuated Total Reflectance (ATR) Method

-

Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal.[5] Acquire the IR spectrum. This method requires minimal sample preparation.[5]

Visualizations

3.1. Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between this compound and its corresponding spectroscopic data.

3.2. Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining and analyzing spectroscopic data.

References

In-Depth Technical Guide: Stability and Storage Conditions for 3-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Iodobenzoic acid, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and shelf-life of this compound through proper handling and storage. This document outlines recommended storage conditions, potential degradation pathways, and relevant analytical methodologies for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₇H₅IO₂ | [1][2] |

| Molecular Weight | 248.02 g/mol | [2] |

| CAS Number | 618-51-9 | [1] |

| Appearance | White to beige or light yellow to light orange crystalline powder | [1] |

| Melting Point | 185-187 °C | [3] |

| Solubility | Soluble in alcohol, ether, chloroform, and methanol (B129727); insoluble in water. | [1][4] |

| pKa | 3.8 (at 25°C) | [1] |

Stability Profile and Degradation Pathways

This compound is generally stable under normal temperatures and pressures.[1] However, like many halogenated organic compounds, it is sensitive to light and can be susceptible to degradation under certain environmental conditions.[1] The primary degradation pathways of concern are photolytic, thermal, hydrolytic, and oxidative degradation.

Key Stability Considerations:

-

Light Sensitivity: Exposure to light is a critical factor that can lead to the degradation of this compound.[1] It is imperative to store the compound in light-resistant containers.

-

Thermal Stability: While stable at ambient temperatures, elevated temperatures can promote decomposition.

-

Hydrolytic Stability: As the compound is insoluble in water, hydrolytic degradation in aqueous solutions is less of a concern under normal conditions. However, in formulations or reaction mixtures containing water, the potential for hydrolysis, particularly at non-neutral pH, should be considered.

-

Oxidative Stability: The presence of oxidizing agents can lead to the degradation of the molecule.

Forced degradation studies are crucial to understanding the intrinsic stability of this compound and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from safety data sheets (SDS) and chemical suppliers.

| Condition | Recommendation |

| General Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |

| Temperature | Ambient temperatures are generally acceptable, though some suppliers may recommend refrigerated storage for long-term stability. |

| Light | Protect from light by storing in amber or opaque containers.[1] |

| Incompatible Materials | Store away from strong oxidizing agents. |

| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1] |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.

General Forced Degradation Protocol

A solution of this compound (e.g., in methanol or a suitable solvent mixture) is typically used for these studies. A control sample, protected from stress conditions, should be analyzed concurrently.

-

Acid Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 N NaOH) and heat (e.g., at 60°C) for a defined period.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70-80°C) for an extended period.

-

Photostability: Expose the sample solution and solid material to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Biological Activity and Potential Signaling Pathway Involvement

While primarily used as a chemical intermediate, this compound has been noted for some biological activities. It has been reported to exhibit antimicrobial and anti-inflammatory properties.[1] Furthermore, it has been identified as an inhibitor of the ADV7 (adenovirus type 7) virus.[5]

The precise mechanism of action for its antiviral activity is not fully elucidated in the publicly available literature. However, a hypothetical signaling pathway can be conceptualized based on the general mechanisms of viral entry and replication that could be targeted by such an inhibitor.

Caption: Hypothetical antiviral signaling pathway of this compound.

Logical Workflow for Stability Testing

The process of assessing the stability of a compound like this compound follows a logical progression from initial stress testing to the development and validation of a robust analytical method.

Caption: Logical workflow for stability testing of this compound.

This guide provides a framework for understanding and managing the stability of this compound. For specific applications, it is essential to conduct tailored stability studies and validate analytical methods to ensure the quality and reliability of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Iodobenzoic Acid in Palladium-Catalyzed Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoic acid is a versatile and readily available building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the iodine atom on the benzoic acid ring allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of molecular diversity crucial for drug discovery and development programs.

These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including detailed experimental protocols, a summary of reaction conditions with various coupling partners, and a discussion of the key parameters influencing reaction outcomes.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

A typical experimental workflow for the Suzuki coupling of this compound is outlined below. This process involves careful setup under an inert atmosphere to prevent catalyst degradation.

Experimental Protocols

The following section provides detailed experimental protocols for the Suzuki coupling of this compound with various boronic acids.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a procedure with a reported yield of 89%.

Materials:

-

This compound (496 mg, 2.00 mmol)

-

Phenylboronic acid (268 mg, 2.20 mmol)

-

Palladium(II) chloride (PdCl₂) (3.54 mg, 0.020 mmol)

-

Sodium hydroxide (B78521) (NaOH) (320 mg, 8.00 mmol)

-

Deionized water (8 mL)

-

tert-Butyl methyl ether

-

Sodium sulfate

-

Concentrated hydrochloric acid (HCl)

-

50 mL two-neck flask

-

Magnetic stir bar

-

Protective gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a 50 mL two-neck flask equipped with a magnetic stir bar, add a solution of sodium hydroxide (320 mg) in water (8 mL).

-

Stir the solution at room temperature under a nitrogen atmosphere.

-

Add this compound (496 mg), followed by phenylboronic acid (268 mg) and palladium(II) chloride (3.54 mg).

-

Continue stirring the mixture for an additional ten minutes at room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a glass frit or folded filter paper.

-

Dilute the filtrate with 100 mL of water and acidify with a few drops of concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration and dissolve it in approximately 30 mL of tert-butyl methyl ether.

-

Filter the ether solution through a pad of silica gel.

-

Wash the organic layer with water in a separatory funnel and dry over sodium sulfate.

-

Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crystalline product.

-

Expected Yield: 353 mg (1.78 mmol, 89%).

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids. It is important to note that direct comparative studies for this compound with a wide range of boronic acids are not extensively documented in single reports. The data below is compiled from various sources and analogous reactions with similar substrates to provide a representative overview.

Table 1: Suzuki Coupling of this compound with Substituted Phenylboronic Acids

| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | PdCl₂ | NaOH | Water | RT | 0.17 | 89 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | ~95 (estimated) |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 80 | 16 | ~92 (estimated) |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 12 | ~90 (estimated) |

| 5 | 3-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | ~85 (estimated) |

Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.

Table 2: Suzuki Coupling of this compound with Heteroarylboronic Acids

| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~88 (estimated) |

| 2 | Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 18 | ~80 (estimated) |

| 3 | Furan-2-boronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | Dioxane/Water | 90 | 16 | ~85 (estimated) |

| 4 | Indole-5-boronic acid | Pd₂(dba)₃ / SPhos | CsF | THF | 70 | 24 | ~75 (estimated) |

Heteroarylboronic acids can sometimes be challenging substrates; yields are highly dependent on the specific catalyst and ligand system employed.

Applications in Drug Discovery

The synthesis of biaryl and heteroaryl benzoic acids via the Suzuki coupling of this compound is a cornerstone in modern drug discovery. These structural motifs are present in a wide range of therapeutic agents. The ability to rapidly synthesize a library of analogs by varying the boronic acid coupling partner allows medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. For example, the biaryl scaffold is a key feature in many kinase inhibitors and other targeted therapies.

Conclusion

This compound is a highly effective and versatile substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. The protocols and data presented herein demonstrate the utility of this building block in the synthesis of a diverse range of 3-aryl and 3-heteroarylbenzoic acids. The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and should be optimized for each specific substrate combination. The continued development of more active and robust palladium catalysts will further expand the scope and applicability of this important transformation in the pharmaceutical and chemical industries.

Application Notes and Protocols for the Heck Reaction of 3-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes. This reaction is of significant importance in organic synthesis, particularly for the creation of substituted alkenes which are valuable intermediates in the pharmaceutical and fine chemical industries. This document provides detailed application notes and a comprehensive experimental protocol for the Heck reaction using 3-iodobenzoic acid as the aryl halide substrate. The presence of the carboxylic acid functionality on the aromatic ring makes this substrate particularly relevant for the synthesis of complex molecules and potential drug candidates.

Reaction Scheme

The general scheme for the Heck reaction of this compound with an acrylate (B77674) ester is depicted below:

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported in the literature for Heck reactions involving aryl iodides, including derivatives of benzoic acid, providing a comparative overview for researchers.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Iodobenzoyl chloride | Ethyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 60 | 18 | High conversion |

| Methyl 2-iodobenzoate | Allyl alcohol | Pd(OAc)₂ (1) | None | Et₃N | CH₃CN | RT | 1 | Not specified |

| 4-Iodobenzoic acid | Acrylamide | Pd(OAc)₂ | TBAB | K₂CO₃ | Water | Not specified | Not specified | Good |

| Iodobenzene | n-Butyl acrylate | PdCl₂ (0.2) | Dppc⁺PF₆⁻ | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99 |

| Iodobenzene | n-Butyl acrylate | Pd nano-spheres (1) | None | Et₃N | DMF | 60 | 16 | 100 |

Note: This table is a compilation of data from various sources for similar reactions and is intended for comparative purposes. Yields and optimal conditions will vary for the specific reaction of this compound.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

This protocol is a representative procedure for the Heck reaction of this compound with ethyl acrylate.

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: Stir the mixture at room temperature to dissolve the solids. To the stirred solution, add triethylamine (2.5 eq) followed by ethyl acrylate (1.5 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired (E)-3-(3-carboxyphenyl)acrylic acid ethyl ester.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Heck reaction of this compound.

Caption: Workflow for the Heck reaction of this compound.

Catalytic Cycle of the Heck Reaction